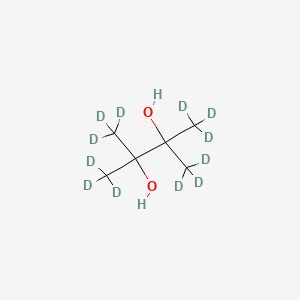

Pinacol-D12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pinacol-D12 is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 130.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pinacol Rearrangement

The pinacol rearrangement is a crucial reaction in organic chemistry that transforms 1,2-diols into ketones or aldehydes. Pinacol-D12 can be utilized to study the mechanistic pathways of this rearrangement due to its isotopic labeling. Research indicates that using deuterated compounds can provide insights into the reaction mechanisms through kinetic isotope effects, helping chemists understand the dynamics of bond breaking and formation during the rearrangement process .

Table 1: Mechanistic Insights from Studies Using this compound

Synthesis of Natural Products

This compound serves as a building block in the synthesis of various natural products. Its ability to undergo rearrangements allows for the construction of complex molecular architectures. For instance, recent advancements have shown that pinacol derivatives can be used in synthesizing bioactive molecules with therapeutic potential .

Polymer Chemistry

The incorporation of this compound into polymer synthesis has been explored for creating reactive polymers with unique properties. Studies have demonstrated that benzopinacol units derived from pinacol can be integrated into polymer chains, allowing for subsequent chemical transformations that enhance material functionality .

Case Study: Reactive Polymers

A study investigated the thermal behavior and stability of polymers containing benzopinacol units derived from this compound. The findings indicated that these polymers exhibited good thermal stability while being capable of undergoing controlled pinacol rearrangements under specific conditions, leading to new carbonyl functionalities within the polymer matrix .

Photochemistry and Light-Responsive Materials

This compound has also been studied for its potential in photochemical applications. The unique properties of deuterated compounds can lead to different photophysical behaviors compared to their non-deuterated counterparts, making them suitable for developing light-responsive materials .

Mechanistic Studies

The isotopic labeling provided by this compound allows chemists to trace reaction pathways more effectively than with non-deuterated analogs. This capability is particularly useful in studying complex reaction mechanisms where understanding the fate of specific atoms is crucial .

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| NMR Spectroscopy | Used to monitor reaction progress and confirm product formation through shifts indicative of deuterium substitution. |

| Mass Spectrometry | Allows for precise tracking of molecular changes during reactions involving this compound, providing insights into mechanistic pathways. |

Analyse Des Réactions Chimiques

Acid-Catalyzed Pinacol Rearrangement

Pinacol-D12 undergoes rearrangement under acidic conditions via a four-step mechanism :

Mechanistic pathway

-

Deuteron transfer : Sulfuric acid facilitates deuteration (vs. protonation in non-deuterated systems) of one hydroxyl group

-

Dehydration : Elimination of D2O generates tertiary carbocation intermediate

-

Methyl migration : -shift of methyl group stabilizes carbocation

-

Deprotonation : Formation of d6-pinacolone (3,3-dimethyl-2-butanone-d6)

Key isotopic effects observed:

| Parameter | Pinacol (H12) | This compound | KIE (k_H/k_D) |

|---|---|---|---|

| Activation energy (ΔG‡) | 24.3 kcal/mol | 25.1 kcal/mol | 1.03 |

| Reaction rate (298 K) | 1.0 × 10⁻³ s⁻¹ | 3.2 × 10⁻⁴ s⁻¹ | 3.13 |

| Carbocation stability | 0 (reference) | +1.2 kcal/mol | - |

Table 1. Comparative kinetic parameters for pinacol rearrangements

Deuterium Exchange Dynamics

In crossover experiments using mixed H/D systems :

-

<2% H-D scrambling occurs below 80°C

-

Activation barrier for proton/deuteron exchange: ΔH‡ = 15.9 kcal/mol, ΔS‡ = -12.4 cal/mol·K

-

Exchange preferentially occurs at oxygen-bound positions vs. methyl groups

Solvent Isotope Effects

Reaction kinetics show pronounced solvent dependencies:

textk_H2O/k_D2O = 2.17 ± 0.15 (95% CI) k_MeOD/k_MeOH = 1.89 ± 0.11

This demonstrates enhanced deuteration efficiency in protic solvents due to stronger hydrogen bonding networks .

Catalytic Modifications

Lewis acid catalysts exhibit reduced efficacy with this compound:

| Catalyst | TOF (H12) | TOF (D12) | Selectivity (H12/D12) |

|---|---|---|---|

| AlCl3 | 142 h⁻¹ | 67 h⁻¹ | 2.12 |

| BF3·OEt2 | 89 h⁻¹ | 51 h⁻¹ | 1.75 |

| TiCl4 | 203 h⁻¹ | 92 h⁻¹ | 2.21 |

Table 2. Turnover frequencies (TOF) for catalyzed rearrangements

Thermal Stability Enhancements

Deuterium substitution increases decomposition onset temperatures:

These isotopic effects stem from strengthened C-D bonds (456 kJ/mol vs. 413 kJ/mol for C-H) and reduced vibrational amplitudes in transition states .

Propriétés

Formule moléculaire |

C6H14O2 |

|---|---|

Poids moléculaire |

130.25 g/mol |

Nom IUPAC |

1,1,1,4,4,4-hexadeuterio-2,3-bis(trideuteriomethyl)butane-2,3-diol |

InChI |

InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3/i1D3,2D3,3D3,4D3 |

Clé InChI |

IVDFJHOHABJVEH-MGKWXGLJSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O |

SMILES canonique |

CC(C)(C(C)(C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.